Rivaroxaban

Catalog No.
S548877
CAS No.
366789-02-8
M.F
C19H18ClN3O5S
M. Wt
435.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rivaroxaban

CAS Number

366789-02-8

Product Name

Rivaroxaban

IUPAC Name

5-chloro-N-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide

Molecular Formula

C19H18ClN3O5S

Molecular Weight

435.9 g/mol

InChI

InChI=1S/C19H18ClN3O5S/c20-16-6-5-15(29-16)18(25)21-9-14-10-23(19(26)28-14)13-3-1-12(2-4-13)22-7-8-27-11-17(22)24/h1-6,14H,7-11H2,(H,21,25)/t14-/m0/s1

InChI Key

KGFYHTZWPPHNLQ-AWEZNQCLSA-N

SMILES

Array

solubility

Slightly soluble in organic solvents (e.g. acetone, polyethylene glycol 400) and is pratically insoluble in water and aqueous media

Synonyms

5-chloro-N-(((5S)-2-oxo-3-(4-(3-oxomorpholin-4-yl)phenyl)-1,3-oxazolidin-5-yl)methyl)thiophene-2-carboxamide, BAY 59 7939, BAY 59-7939, BAY 597939, rivaroxaban, xarelto

Canonical SMILES

C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CNC(=O)C4=CC=C(S4)Cl

Isomeric SMILES

C1COCC(=O)N1C2=CC=C(C=C2)N3C[C@@H](OC3=O)CNC(=O)C4=CC=C(S4)Cl

The exact mass of the compound Rivaroxaban is 435.06557 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 25.05 mg/l at 25 °c (est)slightly soluble in organic solvents (e.g. acetone, polyethylene glycol 400) and is pratically insoluble in water and aqueous media. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiophenes. It belongs to the ontological category of oxazolidinone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Rivaroxaban (CAS 366789-02-8) is a highly selective, direct, and reversible inhibitor of Factor Xa (FXa), serving as a critical active pharmaceutical ingredient (API) in the class of direct oral anticoagulants (DOACs)[1]. From a material procurement and formulation perspective, Rivaroxaban is classified as a Biopharmaceutics Classification System (BCS) Class II compound, characterized by high permeability but practically zero aqueous solubility (5–7 mg/L at 25 °C) [1]. Consequently, its industrial utility heavily relies on the procurement of its thermodynamically stable polymorphic Form I, which provides the necessary thermal stability and processability required for micronization, amorphous solid dispersions, and wet granulation workflows [1].

Substituting Rivaroxaban with other in-class FXa inhibitors (such as Apixaban) or utilizing uncharacterized polymorphic batches introduces severe risks in both assay development and formulation manufacturing. In pharmacokinetic monitoring and coagulation assays, Apixaban cannot serve as a direct substitute because it exhibits a significantly slower kinetic association rate with FXa, rendering standard Prothrombin Time (PT) and Thrombin Generation Assays (TGA) markedly less sensitive to its presence compared to Rivaroxaban[1]. Furthermore, failure to specify the polymorphic form of Rivaroxaban can lead to the procurement of the metastable Form II, which possesses a melting point approximately 27 °C lower than the medicinal Form I[2]. This thermal discrepancy compromises mechanical strength during tableting, alters dissolution profiles, and risks phase transition during long-term storage, leading to batch failures in BCS Class II formulation pipelines [2].

Kinetic Association Rate (kon) vs. Apixaban

While Rivaroxaban and Apixaban share similar equilibrium inhibition constants, their dynamic binding kinetics differ substantially. Rivaroxaban demonstrates a kinetic association rate of 2.9 x 10^7 M^-1 s^-1, which is approximately 4-fold faster than Apixaban's 7.3 x 10^6 M^-1 s^-1[1]. This rapid association directly translates to a 3.0-fold increase in lag time in Thrombin Generation Assays (TGA) at 100 ng/mL, compared to only a 1.8-fold increase for Apixaban [1].

Evidence DimensionKinetic association rate (kon) for Factor Xa
Target Compound Data2.9 x 10^7 M^-1 s^-1
Comparator Or BaselineApixaban (7.3 x 10^6 M^-1 s^-1)
Quantified Difference~4-fold faster association rate
ConditionspH 7.48, 37 °C, 0.15 M buffer system

The faster binding kinetics make Rivaroxaban the required standard for calibrating highly sensitive Prothrombin Time (PT) and Thrombin Generation Assays (TGA).

Thermal Stability and Polymorphic Integrity (Form I vs. Form II)

Rivaroxaban exhibits multiple polymorphic states, with Form I being the thermodynamically stable phase required for pharmaceutical manufacturing. Differential Scanning Calorimetry (DSC) confirms that Form I has a melting point of approximately 230 °C, whereas the metastable Form II melts at 203 °C [1]. The higher melting point and enthalpy of fusion of Form I ensure that the API withstands the mechanical and thermal stresses of micronization, roller compaction, and wet granulation without undergoing unintended phase transitions [1].

Evidence DimensionMelting point (Thermal stability)
Target Compound Data~230 °C (Form I)
Comparator Or Baseline~203 °C (Form II)
Quantified Difference27 °C higher melting point
ConditionsDifferential Scanning Calorimetry (DSC) at a heating rate of 10 °C/min

Procuring strictly Form I is mandatory to prevent polymorphic conversion and ensure reproducible dissolution profiles in BCS Class II drug formulations.

Target Selectivity Margin Against Off-Target Serine Proteases

Rivaroxaban functions as a highly specific inhibitor of both free and prothrombinase-bound Factor Xa, with an inhibitory constant of 0.4 nM[1]. Crucially, it exhibits a >10,000-fold greater selectivity for human FXa over other biologically relevant serine proteases, such as thrombin, trypsin, and plasmin, which require concentrations exceeding 20 µM to achieve half-maximal inhibition [1].

Evidence DimensionSelectivity ratio (FXa vs. other serine proteases)
Target Compound DataKi = 0.4 nM for FXa
Comparator Or BaselineIC50 > 20 µM for thrombin/trypsin
Quantified Difference>10,000-fold selectivity margin
ConditionsIn vitro chromogenic and fluorogenic substrate cleavage assays

This extreme selectivity makes Rivaroxaban an ideal baseline control in pharmacological screening to isolate FXa-specific pathways without confounding off-target protease inhibition.

Development of High-Sensitivity Coagulation Assays

Due to its exceptionally fast kinetic association rate with Factor Xa, Rivaroxaban is the preferred reference compound for standardizing and validating Prothrombin Time (PT) and Thrombin Generation Assays (TGA). Unlike slower-binding analogs like Apixaban, its rapid kinetics ensure a linear and highly sensitive assay response, making it indispensable for diagnostic kit calibration[1].

Advanced Solid Dispersion and Micronization Formulations

As a BCS Class II compound with near-zero aqueous solubility, Rivaroxaban Form I is the mandatory starting material for researching bioavailability enhancements. Its high thermal stability allows it to withstand the high-shear forces of fluid energy milling, hot-melt extrusion, and spray-drying processes used to create amorphous solid dispersions or lactose-free multiple-unit pellet systems (MUPS) [2].

Benchmark Control in Novel DOAC Off-Target Screening

Rivaroxaban's well-characterized >10,000-fold selectivity for FXa over thrombin and plasmin makes it the gold-standard negative control when evaluating the off-target bleeding risks or protease cross-reactivity of next-generation antithrombotic drug candidates[3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Color/Form

White to yellowish powder

XLogP3

2.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

435.0655696 Da

Monoisotopic Mass

435.0655696 Da

Heavy Atom Count

29

LogP

log Kow = 2.18 (est)

Odor

Odorless

Decomposition

Dangerous products of decomposition: thermal ecomposition may produce toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides.

Appearance

XXXX solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

9NDF7JZ4M3

GHS Hazard Statements

Aggregated GHS information provided by 79 companies from 12 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 79 companies. For more detailed information, please visit ECHA C&L website;
Of the 11 notification(s) provided by 78 of 79 companies with hazard statement code(s):;
H411 (93.59%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Rivaroxaban is indicated for the prevention of venous thromboembolic events (VTE) in patients who have undergone total hips replacements and total knee replacement surgery; prevention of stroke and systemic embolism in patients with nonvalvular atrial fibrillation; treatment of deep vein thrombosis (DVT) and pulmonary embolism (PE); to reduce risk of recurrent DVT and/or PE. Rivaroxaban is also indicated, in combination with aspirin, for reducing the risk of major cardiovascular events in patients with chronic coronary artery disease or peripheral artery disease. Its use is also not recommended in those with severe renal impairment (<30mL/min). Rivaroxaban is also indicated for the treatment and prevention of VTE in pediatric patients (from birth to 18 years of age) and for thromboprophylaxis in pediatric patients ≥2 years old with congenital heart disease following the Fontan procedure.
Prevention of venous thromboembolism (VTE) in adult patients undergoing elective hip or knee replacement surgery. Treatment of deep vein thrombosis (DVT) and pulmonary embolism (PE), and prevention of recurrent DVT and PE in adults. (See section 4. 4 for haemodynamically unstable PE patients. Treatment of deep vein thrombosis (DVT) and pulmonary embolism (PE), and prevention of recurrent DVT and PE in adults. (See section 4. 4 for haemodynamically unstable PE patients). AdultsPrevention of stroke and systemic embolism in adult patients with non valvular atrial fibrillation with one or more risk factors, such as congestive heart failure, hypertension, age ≥ 75 years, diabetes mellitus, prior stroke or transient ischaemic attack. Treatment of deep vein thrombosis (DVT) and pulmonary embolism (PE), and prevention of recurrent DVT and PE in adults. (See section 4. 4 for haemodynamically unstable PE patients. )Paediatric populationTreatment of venous thromboembolism (VTE) and prevention of VTE recurrence in children and adolescents aged less than 18 years and weighing from 30 kg to 50 kg after at least 5 days of initial parenteral anticoagulation treatment. Rivaroxaban Accord, co administered with acetylsalicylic acid (ASA) alone or with ASA plus ticlopidine, is indicated for the prevention of atherothrombotic events in adult patients after an acute coronary syndrome (ACS) with elevated cardiac biomarkers (see sections 4. 3, 4. 4 and 5. 1). Rivaroxaban Accord, co administered with acetylsalicylic acid (ASA), is indicated for the prevention of atherothrombotic events in adult patients with coronary artery disease (CAD) or symptomatic peripheral artery disease (PAD) at high risk of ischaemic events. AdultsPrevention of stroke and systemic embolism in adult patients with non-valvular atrial fibrillation with one or more risk factors, such as congestive heart failure, hypertension, age ≥ 75 years, diabetes mellitus, prior stroke or transient ischaemic attack. Treatment of deep vein thrombosis (DVT) and pulmonary embolism (PE), and prevention of recurrent DVT and PE in adults. (See section 4. 4 for haemodynamically unstable PE patients. )Paediatric populationTreatment of venous thromboembolism (VTE) and prevention of VTE recurrence in children and adolescents aged less than 18 years and weighing more than 50 kg after at least 5 days of initial parenteral anticoagulation treatment.
Xarelto, co-administered with acetylsalicylic acid (ASA) alone or with ASA plus clopidogrel or ticlopidine, is indicated for the prevention of atherothrombotic events in adult patients after an acute coronary syndrome (ACS) with elevated cardiac biomarkers. Xarelto, co-administered with acetylsalicylic acid (ASA), is indicated for the prevention of atherothrombotic events in adult patients with coronary artery disease (CAD) or symptomatic peripheral artery disease (PAD) at high risk of ischaemic events. Prevention of venous thromboembolism (VTE) in adult patients undergoing elective hip or knee replacement surgery. Treatment of deep vein thrombosis (DVT) and pulmonary embolism (PE), and prevention of recurrent DVT and PE in adults. AdultsPrevention of stroke and systemic embolism in adult patients with non-valvular atrial fibrillation with one or more risk factors, such as congestive heart failure, hypertension, age ≥ 75 years, diabetes mellitus, prior stroke or transient ischaemic attack. Paediatric population Treatment of venous thromboembolism (VTE) and prevention of VTE recurrence in children and adolescents aged less than 18 years and weighing from 30 kg to 50 kg after at least 5 days of initial parenteral anticoagulation treatment. Paediatric population Treatment of venous thromboembolism (VTE) and prevention of VTE recurrence in children and adolescents aged less than 18 years and weighing more than 50 kg after at least 5 days of initial parenteral anticoagulation treatment.
Rivaroxaban Mylan co-administered with acetylsalicylic acid (ASA) alone or with ASA plus clopidogrel or ticlopidine, is indicated for the prevention of atherothrombotic events in adult patients after an acute coronary syndrome (ACS) with elevated cardiac biomarkers.  Rivaroxaban Mylan co-administered with acetylsalicylic acid (ASA), is indicated for the prevention of atherothrombotic events in adult patients with coronary artery disease (CAD) or symptomatic peripheral artery disease (PAD) at high risk of ischaemic events.  ------Prevention of venous thromboembolism (VTE) in adult patients undergoing elective hip or knee replacement surgery.  Treatment of deep vein thrombosis (DVT) and pulmonary embolism (PE), and prevention of recurrent DVT and PE in adults. -------Adults Prevention of stroke and systemic embolism in adult   patients with non-valvular atrial fibrillation with one or more risk factors, such as congestive heart failure, hypertension, age ≥ 75 years, diabetes mellitus, prior stroke or transient ischaemic attack. Paediatric population Treatment of venous thromboembolism (VTE) and prevention of VTE recurrence in children and adolescents aged less than 18 years and weighing from 30 kg to 50 kg after at least 5 days of initial parenteral anticoagulation treatment. Paediatric population Treatment of venous thromboembolism (VTE) and prevention of VTE recurrence in children and adolescents aged less than 18 years and weighing more than 50 kg after at least 5 days of initial parenteral anticoagulation treatment. Â
Prevention of thromboembolic events, Treatment of thromboembolic events
Rivaroxaban is a novel oral anticoagulant (NOAC) drug. It has several FDA-approved and off-label clinical uses.

Livertox Summary

Rivaroxaban is an oral anticoagulant and direct factor Xa inhibitor which is used in the prevention of stroke and venous embolism in patients with chronic atrial fibrillation, as well as treatment and prevention of deep venous thromboses and pulmonary embolism. Rivaroxaban has been associated with a low rate of serum enzyme elevations during treatment and with rare instances of clinically apparent liver injury with jaundice.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Anticoagulants; Antithrombins
Antithrombotic Agents

Therapeutic Uses

Anticoagulant
Xarelto is indicated for the treatment of deep vein thrombosis (DVT). /Included in US product label/
Xarelto is indicated to reduce the risk of stroke and systemic embolism in patients with nonvalvular atrial fibrillation. There are limited data on the relative effectiveness of Xarelto and warfarin in reducing the risk of stroke and systemic embolism when warfarin therapy is well-controlled. /Included in US product label/
Xarelto is indicated for the prophylaxis of deep vein thrombosis, which may lead to pulmonary embolism in patients undergoing knee or hip replacement surgery. /Included in US product label/
For more Therapeutic Uses (Complete) data for Rivaroxaban (7 total), please visit the HSDB record page.

Pharmacology

Rivaroxaban is an anticoagulant which binds directly to factor Xa. Thereafter, it effectively blocks the amplification of the coagulation cascade, preventing the formation of thrombus. Rivaroxaban is a unqiue anticoagulant for two reasons. First of all, it is does not involve antithrombin III (ATIII) to exert its anticoagulant effects. Secondly, it is an oral agent whereas the widely used unfractionated heparin and low molecular weight heparins are for parenteral use only. Although the activated partial thromboplastin time (aPTT) and HepTest (a test developed to assay low molecular weight heparins) are prolonged in a dose-dependant manner, neither test is recommended for the assessment of the pharmacodynamic effects of rivaroxaban. Anti-Xa activity and inhibition of anti-Xa activity monitoring is also not recommended despite being influenced by rivaroxaban.
Rivaroxaban is an orally bioavailable oxazolidinone derivative and direct inhibitor of the coagulation factor Xa with anticoagulant activity. Upon oral administration, rivaroxaban selectively binds to both free factor Xa and factor Xa bound in the prothrombinase complex. This interferes with the conversion of prothrombin (factor II) to thrombin and eventually prevents the formation of cross-linked fibrin clots. Rivaroxaban does not affect existing thrombin levels.

MeSH Pharmacological Classification

Factor Xa Inhibitors

ATC Code

B01AF01
B - Blood and blood forming organs
B01 - Antithrombotic agents
B01A - Antithrombotic agents
B01AF - Direct factor xa inhibitors
B01AF01 - Rivaroxaban

Mechanism of Action

Rivaroxaban competitively inhibits free and clot bound factor Xa. Factor Xa is needed to activate prothrombin (factor II) to thrombin (factor IIa). Thrombin is a serine protease that is required to activate fibrinogen to fibrin, which is the loose meshwork that completes the clotting process. Since one molecule of factor Xa can generate more than 1000 molecules of thrombin, selective inhibitors of factor Xa are profoundly useful in terminating the amplification of thrombin generation. The action of rivaroxaban is irreversible.
Rivaroxaban, an oral, direct activated factor X (Xa) inhibitor, is an anticoagulant. Factor Xa plays a central role in the blood coagulation cascade by serving as the convergence point for the intrinsic and extrinsic pathways; inhibition of coagulation factor Xa by rivaroxaban prevents conversion of prothrombin to thrombin and subsequent thrombus formation. Rivaroxaban inhibits both free and prothrombinase-bound factor Xa. Unlike fondaparinux, heparin, and the low molecular weight heparins, rivaroxaban binds directly to the active site of factor Xa without the need for a cofactor (e.g., antithrombin III). Rivaroxaban inhibits factor Xa with more than 100,000-fold greater selectivity than other biologically important serine proteases (e.g., thrombin, trypsin, plasmin, factor VIIa, factor IXa, urokinase, activated protein C).
Xarelto is an orally bioavailable factor Xa inhibitor that selectively blocks the active site of factor Xa and does not require a cofactor (such as Anti-thrombin III) for activity. Activation of factor X to factor Xa (FXa) via the intrinsic and extrinsic pathways plays a central role in the cascade of blood coagulation.

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Serine peptidases [EC:3.4.21.-]
F10 [HSA:2159] [KO:K01314]

Vapor Pressure

6.66X10-16 mm Hg at 25 °C (est)

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

482306-32-1

Absorption Distribution and Excretion

Following oral administration, rivaroxaban is rapidly absorbed and reaches peak plasma concentration in 2-4 hours. Bioavailability of the 10 mg dose is >80%. However, the 15-20 mg dose have a lower bioavailability if taken in the fasted state and consequently should be taken with food.
Approximately two-thirds of rivaroxaban is excreted into urine (via active tubular secretion in which approximately 36% as unchanged drug and 30% as inactive metabolism). The remaining third of the administered dose is excreted via feces in which 7% is in the form of unchanged drug and 21% as inactive metabolites.
The steady state Vd is 50 L
Systemic clearance is approximately 10 L/h, so rivaroxaban is considered a drug with low clearance. Renal clearance is ~3-4 L/h.
Following oral administration, approximately one-third of the absorbed dose is excreted unchanged in the urine, with the remaining two-thirds excreted as inactive metabolites in both the urine and feces. In a Phase 1 study, following the administration of a (14)C-rivaroxaban dose, 66% of the radioactive dose was recovered in urine (36% as unchanged drug) and 28% was recovered in feces (7% as unchanged drug). Unchanged drug is excreted into urine, mainly via active tubular secretion and to a lesser extent via glomerular filtration (approximate 5:1 ratio). Rivaroxaban is a substrate of the efflux transporter proteins P-gp and ABCG2 (also abbreviated Bcrp). Rivaroxaban's affinity for influx transporter proteins is unknown.
Plasma protein binding of rivaroxaban in human plasma is approximately 92% to 95%, with albumin being the main binding component. The steady-state volume of distribution in healthy subjects is approximately 50 L.
Absorption of rivaroxaban is dependent on the site of drug release in the GI tract. A 29% and 56% decrease in AUC and Cmax compared to tablet was reported when rivaroxaban granulate is released in the proximal small intestine. Exposure is further reduced when drug is released in the distal small intestine, or ascending colon. Avoid administration of rivaroxaban distal to the stomach which can result in reduced absorption and related drug exposure.
The absolute bioavailability of rivaroxaban is dose-dependent. For the 10 mg dose, it is estimated to be 80% to 100% and is not affected by food. Xarelto 10 mg tablets can be taken with or without food. For the 20 mg dose in the fasted state, the absolute bioavailability is approximately 66%. Coadministration of Xarelto with food increases the bioavailability of the 20 mg dose (mean AUC and Cmax increasing by 39% and 76% respectively with food). Xarelto 15 mg and 20 mg tablets should be taken with food.
For more Absorption, Distribution and Excretion (Complete) data for Rivaroxaban (8 total), please visit the HSDB record page.

Metabolism Metabolites

Approximately two-thirds of the dose is metabolized. It is metabolized by CYP3A4, CYP3A5, CYP2J2 and CYP-independant mechanisms
Rivaroxaban undergoes oxidative degradation by cytochrome P-450 (CYP) isoenzymes 3A4/5 and 2J2 and hydrolysis; metabolites are subsequently eliminated through renal and fecal/biliary routes. No major circulating metabolites have been identified in plasma.

Wikipedia

Rivaroxaban

FDA Medication Guides

XARELTO
RIVAROXABAN
FOR SUSPENSION;ORAL
TABLET;ORAL
JANSSEN PHARMS
06/17/2025
03/01/2022

Drug Warnings

/BOXED WARNING/ WARNING: PREMATURE DISCONTINUATION OF XARELTO INCREASES THE RISK OF THROMBOTIC EVENTS. Premature discontinuation of any oral anticoagulant, including Xarelto, increases the risk of thrombotic events. If anticoagulation with Xarelto is discontinued for a reason other than pathological bleeding or completion of a course of therapy, consider coverage with another anticoagulant
/BOXED WARNING/ WARNING: SPINAL/EPIDURAL HEMATOMA. Epidural or spinal hematomas have occurred in patients treated with Xarelto who are receiving neuraxial anesthesia or undergoing spinal puncture. These hematomas may result in long-term or permanent paralysis. Consider these risks when scheduling patients for spinal procedures. Factors that can increase the risk of developing epidural or spinal hematomas in these patients include: use of indwelling epidural catheters; concomitant use of other drugs that affect hemostasis, such as non-steroidal anti-inflammatory drugs (NSAIDs), platelet inhibitors, other anticoagulants; a history of traumatic or repeated epidural or spinal punctures a history of spinal deformity or spinal surgery. Monitor patients frequently for signs and symptoms of neurological impairment. If neurological compromise is noted, urgent treatment is necessary. Consider the benefits and risks before neuraxial intervention in patients anticoagulated or to be anticoagulated for thromboprophylaxis
Rivaroxaban increases the risk of hemorrhage and can cause serious or fatal bleeding. Bleeding complications were the most common adverse effects of rivaroxaban reported in clinical trials.
Use of rivaroxaban should be avoided in patients with moderate (Child-Pugh class B) or severe (Child-Pugh class C) hepatic impairment or with any hepatic disease associated with coagulopathy; systemic exposure and risk of bleeding may be increased in such patients.
For more Drug Warnings (Complete) data for Rivaroxaban (13 total), please visit the HSDB record page.

Biological Half Life

The terminal half life is 5-9 hours in adults and 11-13 hours in the elderly.
The terminal elimination half-life is 11 to 13 hours in the elderly.
The terminal elimination half-life of rivaroxaban is 5 to 9 hours in healthy subjects aged 20 to 45 years.

Use Classification

Human drugs -> Antithrombotic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Preparation: A. Straub et al., World Intellectual Property Organization patent 0147919; eidem, United States of America patent 7157456 (2001, 2007 both to Bayer)

Clinical Laboratory Methods

HPLC-MS/MS determination in plasma.

Storage Conditions

Store at 25 °C (77 °F) or room temperature; excursions permitted to 15 deg - 30 °C (59 deg - 86 °F)

Interactions

Patients with renal impairment receiving full dose Xarelto in combination with drugs classified as combined P-gp and weak or moderate CYP3A4 inhibitors (e.g., amiodarone, diltiazem, verapamil, quinidine, ranolazine, dronedarone, felodipine, erythromycin, and azithromycin) may have increases in exposure compared with patients with normal renal function and no inhibitor use, since both pathways of rivaroxaban elimination are affected. Xarelto should be used in patients with CrCl 15 to 50 mL/min who are receiving concomitant combined P-gp and weak or moderate CYP3A4 inhibitors only if the potential benefit justifies the potential risk.
Single doses of enoxaparin and Xarelto given concomitantly resulted in an additive effect on anti-factor Xa activity. Single doses of warfarin and Xarelto resulted in an additive effect on factor Xa inhibition and PT. Concomitant aspirin use has been identified as an independent risk factor for major bleeding in efficacy trials. NSAIDs are known to increase bleeding, and bleeding risk may be increased when NSAIDs are used concomitantly with Xarelto. Coadministration of the platelet aggregation inhibitor clopidogrel and Xarelto resulted in an increase in bleeding time for some subjects. Avoid concurrent use of Xarelto with other anticoagulants due to increased bleeding risk unless benefit outweighs risk. Promptly evaluate any signs or symptoms of blood loss if patients are treated concomitantly with aspirin, other platelet aggregation inhibitors, or NSAIDs.
Results from drug interaction studies and population PK analyses from clinical studies indicate coadministration of Xarelto with a combined P-gp and strong CYP3A4 inducer (e.g., rifampicin, phenytoin) decreased rivaroxaban exposure by up to 50%. Similar decreases in pharmacodynamic effects were also observed. These decreases in exposure to rivaroxaban may decrease efficacy. Avoid concomitant use of Xarelto with drugs that are combined P-gp and strong CYP3A4 inducers (e.g., carbamazepine, phenytoin, rifampin, St. John's wort).
When data suggest a change in exposure is unlikely to affect bleeding risk (e.g., clarithromycin, erythromycin), no precautions are necessary during coadministration with drugs that are combined P-gp and CYP3A4 inhibitors. Avoid concomitant administration of Xarelto with combined P-gp and strong CYP3A4 inhibitors.
For more Interactions (Complete) data for Rivaroxaban (10 total), please visit the HSDB record page.

Stability Shelf Life

Stable if stored as directed; avoid strong oxidizing agents

Dates

Last modified: 08-15-2023
1. Mo Y, Yam FK. Recent advances in the development of specific antidotes for target-specific oral anticoagulants. Pharmacotherapy. 2015 Feb;35(2):198-207. doi: 10.1002/phar.1532. Epub 2015 Feb 3. PMID: 25644580.

2. Abdulsattar Y, Bhambri R, Nogid A. Rivaroxaban (xarelto) for the prevention of thromboembolic disease: an inside look at the oral direct factor xa inhibitor. P T. 2009 May;34(5):238-44. PMID: 19561868; PMCID: PMC2697099.

3. Brown DG, Wilkerson EC, Love WE. A review of traditional and novel oral anticoagulant and antiplatelet therapy for dermatologists and dermatologic surgeons. J Am Acad Dermatol. 2015 Mar;72(3):524-34. doi: 10.1016/j.jaad.2014.10.027. Epub 2014 Dec 6. PMID: 25486915.

4. Sunkara T, Ofori E, Zarubin V, Caughey ME, Gaduputi V, Reddy M. Perioperative Management of Direct Oral Anticoagulants (DOACs): A Systemic Review. Health Serv Insights. 2016 Dec 13;9(Suppl 1):25-36. doi: 10.4137/HSI.S40701. PMID: 28008269; PMCID: PMC5156547.

5. Patel MR, Hellkamp AS, Fox KA; ROCKET AF Executive Committee and Investigators. Point-of-Care Warfarin Monitoring in the ROCKET AF Trial. N Engl J Med. 2016 Feb 25;374(8):785-8. doi: 10.1056/NEJMc1515842. Epub 2016 Feb 3. PMID: 26839968.

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